molecular formula C21H17N3O2S B2942447 N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-91-9

N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2942447
CAS RN: 898350-91-9
M. Wt: 375.45
InChI Key: NVLYPDIFUJYUFH-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a derivative of benzothiazole . Benzothiazoles are organic compounds that are part of many drugs and have shown notable pharmacological actions .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using IR, 1H, 13C NMR, and mass spectral data . The length of the Csp2—S bond is significantly shorter than that of the Csp3—S bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve several steps .


Physical And Chemical Properties Analysis

Benzothiazoles are organic five-aromatic ring compounds. Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Therapeutic Potential

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition : Analogues structurally related to N-(benzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide have been identified as potent inhibitors of VEGFR-2 kinase activity. This inhibition is significant for its potential application in cancer therapy, particularly in tumors where VEGFR-2 plays a critical role in angiogenesis. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and have shown efficacy in vivo against human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Material Science

Liquid Membrane Electrode for Chromium Detection : Derivatives with similar structural motifs have been employed as selective sensing materials for the construction of new chromium ion-selective electrodes. These electrodes demonstrate high selectivity towards Cr(III) ions and can operate within a wide dynamic concentration range, offering a promising tool for environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).

Catalytic Activity

Dioxidovanadium(V) Complexes : Complexes featuring thiazol-hydrazone NNN-donor ligands, which are structurally related, have been synthesized and characterized. These complexes exhibit catalytic activity in the oxidation of olefins, demonstrating their utility in synthetic organic chemistry. The catalysts show a preference for certain olefins, highlighting their potential application in selective organic transformations (Ghorbanloo et al., 2017).

Biochemical Analysis

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)27-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLYPDIFUJYUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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